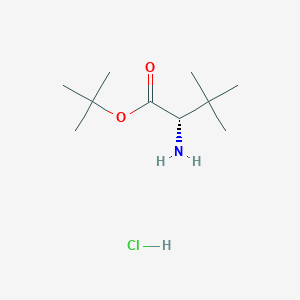
1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one
Übersicht
Beschreibung
1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one, also known as 1-Chloro-3-methylpyridin-2-yl ethanone, is an organic compound belonging to the pyridine family of heterocyclic compounds. It is a colorless liquid with a boiling point of 218°C, and a melting point of -13°C. As a versatile molecule, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has numerous applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Wirkmechanismus
1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is a versatile organic molecule that can react with a variety of different functional groups. The most common reaction of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is the formation of ethers, which can be used in the synthesis of drugs, polymers, and materials. The reaction of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one with an alcohol or an amine results in the formation of an ether. The reaction of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one with an aryl halide results in the formation of an aryl ether.
Biochemische Und Physiologische Effekte
1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be an irritant to the skin and eyes, and can cause a burning sensation if it comes into contact with the skin or eyes. In addition, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been shown to be toxic to aquatic organisms, and can be harmful to the environment if it is not disposed of properly.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is its low cost and availability. Additionally, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is relatively stable, and can be stored for extended periods of time without decomposing. On the other hand, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is highly flammable, and must be handled with caution. In addition,
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been used in a variety of scientific research applications, including the synthesis of drugs, the synthesis of materials, and the synthesis of polymers. In drug synthesis, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been used as a precursor for the synthesis of various drugs, including the anti-cancer drug docetaxel. In materials science, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been used in the synthesis of polymers materials, such as polyesters and polyamides. In polymer synthesis, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been used as a cross-linking agent for the synthesis of polymeric materials.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-7(9)3-4-10-8(5)6(2)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUIMPKWCSTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)


![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)

